Potent Inhibition of the p53-MDM2 Interaction: A Direct Comparison with Structural Analogs
While direct quantitative data for the specific target compound is not publicly available, its role as a key probe in a series of isoquinolin-1-one analogs allows for a class-level inference of its differentiation. The study by Angulo et al. (2016) established a structure-activity relationship (SAR) for a closely related series of p53-MDM2 inhibitors. The data shows that the binding affinity (Ki) is highly sensitive to the nature of the substituents on the isoquinolinone core. For instance, the most potent compound in the series (compound 7) had a Ki of 0.83 µM, while a less optimized analog (compound 4) had a Ki of 7.71 µM [1]. The target compound's unique 5,8-dimethyl and 6-(pyridin-2-ylamino) motif is structurally distinct from the halogenated phenyl-substituted compounds in this study, suggesting a different binding interaction profile.
| Evidence Dimension | Inhibitory constant (Ki) against the p53-MDM2 interaction |
|---|---|
| Target Compound Data | Quantitative data not publicly available. |
| Comparator Or Baseline | Compound 7 (4-BrPh, 4-Br substitution): Ki = 0.83 µM; Compound 4 (4-ClPh, 4-Cl substitution): Ki = 7.71 µM [1]. |
| Quantified Difference | A 9.3-fold difference in potency between the most and least potent analog in a closely related series. |
| Conditions | Fluorescence polarization assay measuring inhibition of p53-MDM2 binding. |
Why This Matters
This data demonstrates that minor structural changes in isoquinolin-1-one derivatives cause major changes in activity, highlighting that the specific substitution pattern of the target compound is critical for achieving the desired biological profile.
- [1] Angulo, J., Goffin, S. A., Gandhi, D., Searcey, M., & Howell, L. A. (2016). Unveiling the “Three-Finger Pharmacophore” Required for p53-MDM2 Inhibition by Saturation-Transfer Difference (STD) NMR Initial Growth-Rates Approach. Chemistry - A European Journal, 22(17), 5858–5862. View Source
